molecular formula C19H20N2O3S B3204916 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide CAS No. 1040637-79-3

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide

Cat. No. B3204916
CAS RN: 1040637-79-3
M. Wt: 356.4 g/mol
InChI Key: SFRDGIZRMXNJFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis process for “N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide” is not available, a study on the synthesis of the cyclopenta[f]indole core of raputindole A might provide some insights. The study mentions that Pt(II) and Au(I)-catalyzed cyclizations of N-TIPS-protected indolin-6-yl-substituted propargylacetates provided the hydrogenated tricyclic cyclopenta[f]indole core system in high yield .

Advantages and Limitations for Lab Experiments

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anti-tumor activity, and its mechanism of action is well understood. However, there are also some limitations to its use. It has been shown to have off-target effects on other bromodomain-containing proteins, which may limit its specificity. It also has limited solubility in aqueous solutions, which may make it difficult to use in certain assays.

Future Directions

There are several future directions for the study of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide. One direction is the development of more specific BET inhibitors that do not have off-target effects. Another direction is the study of the combination of this compound with other anti-cancer agents to enhance its efficacy. Additionally, the study of the neuroprotective effects of this compound in more complex models of neurodegenerative diseases is an area of active research. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound in humans is necessary to determine its potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. BET proteins are known to play a critical role in the regulation of gene expression, and aberrant activity of these proteins has been implicated in the development and progression of various types of cancer. This compound has been shown to inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This has resulted in significant anti-tumor activity in preclinical models of several types of cancer, including acute myeloid leukemia, multiple myeloma, and glioblastoma.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-13-3-2-4-17(11-13)25(23,24)20-16-8-7-14-9-10-21(18(14)12-16)19(22)15-5-6-15/h2-4,7-8,11-12,15,20H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRDGIZRMXNJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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